2-(Benzo[b]thiophen-6-yl)ethanol
Description
2-(Benzo[b]thiophen-6-yl)ethanol is a sulfur-containing heterocyclic compound featuring a benzothiophene core substituted with an ethanol group at the 6-position. Its synthesis typically involves Stille coupling reactions between a benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane precursor and aryl bromides under nitrogen atmosphere, followed by purification via column chromatography . Key characterization techniques include thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-vis spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .
Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
2-(1-benzothiophen-6-yl)ethanol |
InChI |
InChI=1S/C10H10OS/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,11H,3,5H2 |
InChI Key |
NANZJLLIORBGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)CCO |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Parameters of Preparation Methods
Table 2: Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Friedel-Crafts | High regioselectivity | Laborious workup |
| NaBH₄ Reduction | Rapid, solvent-free options | Sensitive to moisture |
| Pd/C Hydrogenation | Recyclable catalyst | High-pressure equipment required |
| Electrophilic | Direct functionalization | Poor regioselectivity |
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), organolithium reagents (RLi), Grignard reagents (RMgX).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiophenes .
Scientific Research Applications
2-(Benzo[b]thiophen-6-yl)ethanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-6-ethanol involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives have been shown to inhibit lipid peroxidation and act as potassium channel openers . The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions and leading to therapeutic effects .
Comparison with Similar Compounds
6-Methylbenzo[b]thiophene-2-carboxylic Acid (CAS 1467-86-3)
- Structure : Substituted with a methyl group at the 6-position and a carboxylic acid at the 2-position. The polar carboxylic acid group enhances solubility but may reduce charge mobility compared to compound 3 .
- Synthesis : Involves direct functionalization of the benzothiophene core, differing from the cross-coupling strategies used for compound 3 .
Photochromic Benzothiophene Derivatives
- Structure: Derivatives such as (2Z)-2-(N-acetyl-N-arylaminomethylene)benzo[b]thiophen-3(2H)-one incorporate electron-withdrawing groups, enabling photochromic behavior via Z/E isomerization and acyl rearrangements .
- Synthesis : Relies on microwave-assisted reactions or acid-catalyzed cyclization, contrasting with the metal-catalyzed coupling used for compound 3 .
Thermal and Optical Properties
- Key Findings :
Electrochemical and Theoretical Insights
| Compound | HOMO (eV) | LUMO (eV) | Oxidation Potential (V vs. Fc/Fc⁺) |
|---|---|---|---|
| Compound 3 | -5.3 | -2.2 | +0.8 |
| Compound 2 | -5.1 | -2.0 | +0.7 |
| Photochromic Derivative | N/A | N/A | N/A |
- DFT Calculations :
- B3LYP/6-31G(d) calculations reveal that compound 3 has deeper HOMO energy levels (-5.3 eV) than compound 2 (-5.1 eV), suggesting better hole-injection capabilities .
- The solvation model (C-PCM) highlights compound 3’s compatibility with solution-processing techniques, critical for OFET fabrication .
Device Performance in OFETs
| Compound | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
|---|---|---|---|
| Compound 3 | 0.005 | >10⁶ | -20 |
| Compound 2 | 0.002 | >10⁵ | -25 |
| Typical P3HT (Reference) | 0.01–0.1 | >10⁶ | -10 to -20 |
- Key Findings :
Functional Group Impact on Properties
- Ethanol vs. Carboxylic Acid: The ethanol group in compound 3 enhances solubility without introducing strong electron-withdrawing effects, whereas carboxylic acid derivatives (e.g., 6-methylbenzo[b]thiophene-2-carboxylic acid) may hinder charge transport due to increased polarity .
- Photochromic Groups : Electron-deficient substituents in photochromic derivatives enable reversible isomerization but reduce semiconductor performance due to dynamic structural changes .
Q & A
Q. What are the established synthetic routes for 2-(Benzo[b]thiophen-6-yl)ethanol, and how can reaction conditions be optimized?
Answer: The synthesis typically involves functionalization of the benzo[b]thiophene core. A common approach is reductive alkylation or Friedel-Crafts alkylation using pre-functionalized thiophene derivatives. For example:
- Step 1 : Bromination at the 6-position of benzo[b]thiophene, followed by coupling with ethylene oxide or a protected ethanol precursor via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 2 : Deprotection of the hydroxyl group under mild acidic conditions (e.g., HCl/EtOH) to yield the ethanol derivative.
Optimization : Reaction yields depend on solvent polarity (preference for DMF or THF), catalyst loading (1–5 mol% Pd), and temperature (60–80°C). Impurities can arise from over-bromination; monitoring via TLC or HPLC is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Key signals include the ethanol -CH2OH group (δH ~3.6–3.8 ppm, split into a triplet due to coupling with adjacent -CH2-) and aromatic protons (δH ~7.1–7.8 ppm for benzo[b]thiophene). 13C NMR shows distinct signals for the thiophene carbons (δC ~120–140 ppm) .
- IR Spectroscopy : O-H stretching (~3200–3400 cm⁻¹) and C-S/C=C vibrations (~1450–1600 cm⁻¹) confirm functional groups .
- Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H]+ peaks with isotopic patterns consistent with sulfur content .
Q. How can researchers assess the purity of this compound?
Answer:
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5). Retention times vary based on substituents; impurities like unreacted bromothiophene derivatives elute earlier .
- Elemental Analysis : Verify C, H, S, and O percentages within ±0.3% of theoretical values.
- Melting Point : A sharp range (e.g., 98–100°C) indicates purity; broad ranges suggest byproducts .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved using crystallography?
Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Co-crystallize the compound with a heavy atom (e.g., iodine) to enhance scattering. Use SHELXL for refinement, focusing on the thiophene ring planarity and ethanol side-chain torsion angles .
- Challenges : Poor crystal formation in polar solvents. Mitigate by slow evaporation in dichloromethane/hexane mixtures .
Q. What strategies address contradictory bioactivity data in studies of this compound analogs?
Answer:
- Variable Control : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity assays) and solvent (DMSO concentration ≤0.1%).
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., oxidation of the ethanol group to acetic acid derivatives) that may confound results .
- Structural Confirmation : Re-characterize batches showing anomalous activity via NMR and X-ray to rule out isomerism or impurities .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Answer:
- DFT Calculations : Model the HOMO/LUMO energies of the thiophene ring to predict sites for electrophilic attack (e.g., C-2 or C-5 positions). Software like Gaussian or ORCA can optimize geometries .
- Docking Studies : For biological targets, use AutoDock Vina to simulate interactions between the ethanol side chain and enzyme active sites (e.g., kinases or cytochrome P450) .
Q. What experimental designs are suitable for probing the compound’s mechanism in oxidation reactions?
Answer:
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?
Answer:
- Modifications : Introduce electron-withdrawing groups (e.g., -NO2 at C-5) to stabilize the thiophene ring or elongate the ethanol chain to improve solubility.
- Testing : Screen derivatives for logP (octanol/water partitioning) and IC50 values in target assays. Correlate substituent effects with activity trends .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
